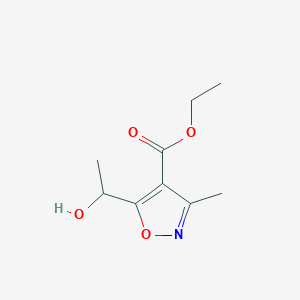

Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(1-hydroxyethyl)-3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-4-13-9(12)7-5(2)10-14-8(7)6(3)11/h6,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYLTQLBKZFDJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 3-methyl-4-oxobutanoate with hydroxylamine hydrochloride to form the oxazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like ethanol. The resulting intermediate is then subjected to further reactions to introduce the hydroxyethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The oxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Formation of 5-(1-Oxoethyl)-3-methylsoxazole-4-carboxylate.

Reduction: Formation of Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carbinol.

Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity:

Research indicates that derivatives of soxazole compounds exhibit antimicrobial properties. Ethyl 5-(1-hydroxyethyl)-3-methylsoxazole-4-carboxylate may interact with bacterial enzymes or cell membranes, potentially leading to antibacterial effects. Studies have shown that related compounds demonstrate significant activity against various pathogens, suggesting that this compound could also possess similar properties .

2. Anticancer Potential:

Soxazole derivatives have been investigated for their anticancer activities. Preliminary studies indicate that ethyl 5-(1-hydroxyethyl)-3-methylsoxazole-4-carboxylate may inhibit the proliferation of cancer cells through mechanisms involving apoptosis or cell cycle arrest. Further research is necessary to elucidate its efficacy against specific cancer types .

3. Neuropharmacological Effects:

Given the structural similarities with known neuroactive compounds, there is potential for ethyl 5-(1-hydroxyethyl)-3-methylsoxazole-4-carboxylate to interact with neurotransmitter receptors or enzymes involved in neurochemical pathways. This opens avenues for exploring its use in treating neurological disorders.

Interaction Studies

Interaction studies involving ethyl 5-(1-hydroxyethyl)-3-methylsoxazole-4-carboxylate focus on its binding affinities with various biological targets. Preliminary data suggest potential interactions with enzymes and receptors involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

A comprehensive review of relevant literature reveals several case studies highlighting the applications of soxazole derivatives:

These findings underscore the versatility of ethyl 5-(1-hydroxyethyl)-3-methylsoxazole-4-carboxylate in various therapeutic contexts.

Mechanism of Action

The mechanism of action of Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. Additionally, the oxazole ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 3 and 5 of the isoxazole ring, influencing physicochemical and biological properties:

Physicochemical Properties

- Hydrophilicity: The 1-hydroxyethyl group in the target compound increases water solubility compared to methyl (C${8}$H${11}$NO${3}$) or isopropyl (C${10}$H${15}$NO${3}$) analogs .

- Thermal Stability : Methyl and phenyl substituents at position 3 (e.g., Ethyl 5-methylisoxazole-4-carboxylate) contribute to higher thermal stability due to reduced steric hindrance .

- Reactivity: Bromomethyl (C${13}$H${12}$BrNO${3}$) and amino (C${7}$H${10}$N${2}$O$_{3}$) groups at position 5 offer sites for further functionalization, unlike the hydroxyethyl group, which may undergo oxidation or esterification .

Biological Activity

Ethyl 5-(1-hydroxyethyl)-3-methylsoxazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in agricultural and pharmaceutical applications. This article delves into its biological activity, synthesis, and implications for further research.

Chemical Structure and Properties

Ethyl 5-(1-hydroxyethyl)-3-methylsoxazole-4-carboxylate has the molecular formula C₉H₁₃N₁O₄ and a molar mass of approximately 199.2 g/mol. It belongs to the class of soxazole derivatives, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of an ethyl ester functional group and a hydroxyethyl substituent enhances its solubility and bioavailability compared to other isoxazole derivatives.

Synthesis Methods

The synthesis of ethyl 5-(1-hydroxyethyl)-3-methylsoxazole-4-carboxylate can be achieved through various methods, which facilitate its production for research and development purposes. These methods often involve the modification of existing soxazole derivatives to enhance their biological activity.

Pesticidal and Herbicidal Potential

Research indicates that ethyl 5-(1-hydroxyethyl)-3-methylsoxazole-4-carboxylate exhibits significant biological activity that may be harnessed in agricultural chemistry as a pesticide or herbicide. Preliminary studies suggest that it interacts with various biological targets, including enzymes and receptors involved in metabolic pathways.

Enzyme Interaction Studies

Interaction studies have focused on the compound's binding affinities with several enzymes. The preliminary data suggest potential interactions with lipoxygenases, which are crucial in inflammatory processes and metabolic pathways. Specifically, compounds that inhibit lipoxygenase activity have been linked to therapeutic effects in various diseases, including cancer and diabetes .

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy against specific cell lines, demonstrating its potential as an anticancer agent. For instance:

- Cell Line Studies : Ethyl 5-(1-hydroxyethyl)-3-methylsoxazole-4-carboxylate showed promising cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with observed IC50 values indicating significant growth inhibition. Further investigations are required to understand its mechanism of action fully.

Comparison with Related Compounds

To better understand the unique properties of ethyl 5-(1-hydroxyethyl)-3-methylsoxazole-4-carboxylate, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 5-methylisoxazole-4-carboxylate | C₇H₉N₁O₃ | Lacks hydroxyethyl group; simpler structure |

| Ethyl 5-(hydroxymethyl)isoxazole-4-carboxylate | C₉H₁₃N₁O₄ | Contains hydroxymethyl instead of hydroxyethyl |

| Ethyl 5-(phenyl)isoxazole-4-carboxylate | C₁₁H₁₃N₁O₄ | Contains a phenyl group; different biological activity |

The unique hydroxyethyl substituent may enhance the compound's solubility and bioavailability compared to other isoxazole derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(1-Hydroxyethyl)-3-methylisoxazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves multi-step reactions with substituted isoxazole precursors. Key steps include esterification, hydroxylation, and substitution. For example, ethanol or methanol is often used as a solvent, and catalysts like K₂CO₃ or MgCl₂ are employed under reflux conditions (9–13 hours) to achieve yields of 77–89% . Optimization of reaction parameters (e.g., solvent polarity, catalyst loading, and temperature) is critical to minimize side products.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer: A combination of techniques is required:

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O ester stretches at ~1700 cm⁻¹, O-H stretches for the hydroxyethyl group) .

- Nuclear Magnetic Resonance (NMR): ¹H NMR reveals substitution patterns (e.g., methyl protons at δ ~2.5 ppm, ethyl ester protons as a quartet near δ 4.3 ppm) .

- X-ray Crystallography: Resolves 3D molecular geometry and confirms stereochemistry, often using SHELX programs for refinement .

Q. How is the purity of this compound assessed in academic research?

- Methodological Answer: High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) is standard. Melting point analysis and elemental composition verification (via combustion analysis or HRMS) further validate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer: Discrepancies between NMR, IR, or X-ray data require cross-validation:

- Multi-NMR Experiments: Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous proton/carbon signals.

- Computational Modeling: Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

- Single-Crystal Refinement: Address crystallographic ambiguities (e.g., disordered hydroxyethyl groups) using SHELXL with high-resolution data .

Q. What strategies optimize the synthetic pathway for higher yield and scalability?

- Methodological Answer:

- Catalyst Screening: Test alternatives like ZnCl₂ or CoCl₂ to improve regioselectivity in substitution reactions .

- Microwave-Assisted Synthesis: Reduces reaction time and energy consumption while maintaining yield.

- Flow Chemistry: Enhances reproducibility for multi-step syntheses by controlling residence time and mixing efficiency.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer:

- Storage: Refrigerate (2–8°C) in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .

- Safety Protocols: Use PPE (gloves, goggles) and work in a fume hood. For spills, absorb with inert materials (e.g., vermiculite) and dispose via licensed waste services .

Q. What methodologies are used to evaluate the pharmacological potential of this compound?

- Methodological Answer:

- In Vivo Models: Oral administration in rodents (e.g., carrageenan-induced inflammation assays) to assess anti-inflammatory activity.

- Dose-Response Studies: Compare ulcerogenic indices and ED₅₀ values against standard drugs (e.g., indomethacin) using parametric statistical tests .

- ADME Profiling: Use Caco-2 cell models for intestinal absorption and LC-MS/MS for plasma pharmacokinetics.

Q. How can computational tools predict the reactivity or bioactivity of derivatives?

- Methodological Answer:

- Molecular Docking: Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina or Schrödinger Suite.

- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the isoxazole ring) with bioactivity using partial least squares regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.